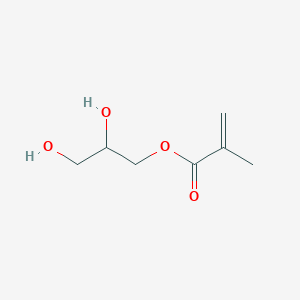

2,3-Dihydroxypropyl methacrylate

Overview

Description

2,3-Dihydroxypropyl methacrylate (DHPMA) is a hydroxyalkyl methacrylate derivative characterized by two hydroxyl groups on the propyl chain (positions 2 and 3). This bifunctional structure enhances its hydrophilicity and cross-linking capabilities, making it valuable in polymer chemistry, biomedical materials, and specialty coatings. DHPMA is widely used in dynamic covalent networks (e.g., vitrimers) , hydrogels , and dental adhesives . Its reactivity with boronic acids and ability to form hydrogen-bonded supramolecular networks further expand its utility in self-healing materials .

Mechanism of Action

Target of Action

2,3-Dihydroxypropyl methacrylate, also known as 2,3-dihydroxypropyl 2-methylprop-2-enoate, is primarily used in the synthesis of polymers . Its primary targets are therefore the monomers or other reactants it interacts with during polymerization .

Mode of Action

This compound can undergo a variety of organic reactions, including esterification and nucleophilic substitution . In the context of polymer synthesis, it is often involved in reactions such as atom transfer radical polymerization (ATRP) . In ATRP, the compound is polymerized from an immobilized initiator on a surface, resulting in a high-density polymer brush .

Biochemical Pathways

The biochemical pathways affected by this compound are largely dependent on the specific application of the resulting polymer. For instance, in the creation of hydrogels, the compound contributes to the formation of a microphase separated structure, which can influence the swelling behavior and oxygen permeability of the hydrogel .

Result of Action

The molecular and cellular effects of this compound’s action are largely determined by the properties of the resulting polymer. For example, in the synthesis of hydrogels, the compound contributes to the formation of a stable, water-swollen gel that has good oxygen permeability . This can have various applications, such as in the creation of soft contact lenses or slow-release devices .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the polymerization process can be affected by temperature, pH, and the presence of other reactants . Additionally, the properties of the resulting polymer can be influenced by environmental conditions such as humidity and temperature .

Biochemical Analysis

Biochemical Properties

It is known that this compound can be used to create graft copolymers with a well-defined structure, composed of a 2,3-dihydroxypropyl methacrylate backbone and uniform molecular weight polystyrene branches .

Cellular Effects

It is known that polymers derived from this compound can form hydrogels, which have been proposed for medical applications such as surgical implants and slow-release devices . These hydrogels can swell in water and contain a large amount of water, which is considered to be essential to their slight irritation and biocompatibility for living tissues .

Molecular Mechanism

It is known that this compound can be used to synthesize graft copolymers, which can form hydrogels . The swelling behavior and the oxygen permeability coefficient of these hydrogels can be well-controlled by both the architecture of preformed graft copolymers and the microdomain structure in the cast specimens .

Temporal Effects in Laboratory Settings

It is known that the drying kinetics of hydrogels formed from this compound and 2-hydroxyethyl methacrylate can be examined . The drying process occurs in two phases: the first is evaporation-limited with control of moisture transfer dominated by a combination of capillary flow and liquid volatility; the second is controlled by moisture transfer resulting from thermodynamic coupling of heat and mass transfer processes .

Metabolic Pathways

It is known that this compound can be used to synthesize graft copolymers, which can form hydrogels . These hydrogels can swell in water and contain a large amount of water, which is considered to be essential to their slight irritation and biocompatibility for living tissues .

Transport and Distribution

It is known that this compound can be used to synthesize graft copolymers, which can form hydrogels . These hydrogels can swell in water and contain a large amount of water, which is considered to be essential to their slight irritation and biocompatibility for living tissues .

Subcellular Localization

It is known that this compound can be used to synthesize graft copolymers, which can form hydrogels . These hydrogels can swell in water and contain a large amount of water, which is considered to be essential to their slight irritation and biocompatibility for living tissues .

Biological Activity

2,3-Dihydroxypropyl methacrylate (DHPMA), with the chemical formula C7H12O4, is a significant compound in polymer science and biomedical applications. This article explores its biological activity, focusing on its synthesis, properties, applications, and safety considerations.

- Molecular Weight : 160.17 g/mol

- CAS Number : 5919-74-4

- Structure : DHPMA is characterized by two hydroxyl groups and a methacrylate moiety, which allows it to participate in various polymerization reactions.

Synthesis and Polymerization

DHPMA can be polymerized through radical polymerization techniques, yielding copolymers with diverse properties. The compound can also form hydrogels, which are critical in biomedical applications due to their biocompatibility and ability to mimic natural tissue environments.

1. Biomedical Applications

DHPMA has shown potential in various biomedical fields:

- Hydrogels for Drug Delivery : DHPMA-based hydrogels can be designed for controlled drug release, particularly in ocular applications. These hydrogels can enhance the bioavailability of therapeutic agents while minimizing side effects .

- Tissue Engineering : The compound is utilized in creating scaffolds that support cell growth and tissue regeneration. Its hydrophilic nature aids in cell adhesion and proliferation .

- Shape Memory Polymers (SMPs) : DHPMA is incorporated into SMPs that can change shape in response to stimuli (e.g., temperature), making them suitable for minimally invasive surgical procedures .

2. Antimicrobial Properties

Research indicates that DHPMA can be modified to include antimicrobial agents, enhancing its application in medical devices where infection prevention is crucial. The incorporation of such agents into DHPMA-based materials could reduce the risk of post-surgical infections .

Case Studies

- A study demonstrated the effectiveness of DHPMA-based hydrogels in delivering antibiotics such as vancomycin and gentamicin, showcasing their potential for treating localized infections .

- Another research effort focused on the development of SMPs from DHPMA that exhibited favorable mechanical properties and biocompatibility, suitable for use in stents and other implantable devices .

Biochemical Mechanisms

The biological activity of DHPMA is largely attributed to its ability to form stable structures that interact favorably with biological tissues:

- Cellular Interaction : Polymers derived from DHPMA promote cellular activities essential for tissue healing and regeneration.

- Biochemical Pathways : The compound influences various biochemical pathways depending on the application; for instance, it can modulate the release rates of drugs from hydrogels based on environmental stimuli .

Safety Profile

Despite its beneficial applications, DHPMA poses certain risks:

- Irritation Potential : The compound is classified as an irritant and may cause serious eye irritation upon contact. It is also suspected of reproductive toxicity .

- Handling Precautions : Proper safety measures should be adhered to when working with DHPMA to mitigate exposure risks.

Summary Table of Applications

Q & A

Basic Research Questions

Q. What synthesis methods are recommended for producing high-purity DHPMA, and how can purity be validated?

DHPMA is synthesized via esterification of methacrylic acid with glycerol derivatives under controlled conditions. Microwave-assisted, solvent-free methods (200–400 W power) improve yield and reduce side reactions . Purity validation involves:

- Chromatography : HPLC or GC-MS to detect residual monomers or byproducts.

- Spectroscopy : FTIR (C=O stretch at 1720 cm⁻¹, OH stretch at 3400 cm⁻¹) and ¹H NMR (δ 5.7–6.1 ppm for methacrylate protons) confirm structural integrity .

- Stabilization : Addition of inhibitors like TBC (tert-butyl catechol) to prevent polymerization during storage .

Q. How does DHPMA influence the physicochemical properties of hydrogels?

DHPMA’s dihydroxy groups enhance hydrophilicity and crosslinking density. Key characterization methods include:

- Swelling Studies : Equilibrium swelling ratio increases linearly with DHPMA content (e.g., 60–90 mol% DHPMA in hydrogels) due to enhanced water absorption .

- Thermal Analysis : DSC shows minimal change in glass transition temperature (Tg), suggesting compatible copolymerization with monomers like HEMA .

- Morphology : SEM reveals uniform porous structures in hydrogels with ≥60 mol% DHPMA, critical for oxygen permeability in contact lenses .

Advanced Research Questions

Q. What experimental strategies optimize DHPMA-based hydrogels for implantable biomedical devices?

- Composition Tuning : Blend DHPMA with HEMA and ethylene glycol dimethacrylate (EGDMA) to balance swelling (≥80% water uptake) and mechanical stability (compressive modulus ~5–10 kPa) .

- In Vitro/In Vivo Testing :

- Glucose Sensors: Coat sensors with 80 mol% DHPMA hydrogels to achieve linear response (2–30 mM glucose) and 5-minute response time .

- Biocompatibility: Histology in rodent models shows reduced fibrosis and inflammation with 80% DHPMA coatings vs. controls .

- Accelerated Aging : Test hydrogel stability under physiological conditions (37°C, pH 7.4) for ≥28 days to assess long-term functionality .

Q. How can contradictory data on DHPMA’s role in hydrogel water structure be resolved?

Conflicting reports on freezing vs. non-freezing water ratios in DHPMA hydrogels require:

- Differential Scanning Calorimetry (DSC) : Quantify freezable water content by integrating melting endotherms.

- Dielectric Spectroscopy : Analyze water mobility; higher DHPMA content correlates with increased bound water (non-freezing) due to hydroxyl group interactions .

- Molecular Dynamics Simulations : Model polymer-water hydrogen bonding to predict hydration behavior .

Q. What methodologies assess DHPMA’s interaction with biological systems?

- Cytotoxicity Assays : ISO 10993-5 compliant tests (e.g., MTT assay on L929 fibroblasts) show >90% cell viability at ≤10 mg/mL DHPMA extracts .

- Inflammation Profiling : ELISA for pro-inflammatory cytokines (IL-6, TNF-α) in subcutaneous implant models; 80% DHPMA coatings reduce IL-6 by 40% vs. uncoated devices .

- Enzyme Interactions : Test DHPMA’s inhibition of cytochrome P450 isoforms (e.g., CYP3A4) to evaluate drug compatibility .

Q. Methodological Notes

- Data Contradiction Analysis : When conflicting results arise (e.g., swelling vs. mechanical strength), use DOE (Design of Experiments) to isolate variables like crosslinker concentration or curing time .

- Advanced Characterization : Utilize XPS for surface chemistry analysis and AFM for nanoscale topography mapping of DHPMA coatings .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

2-Hydroxyethyl Methacrylate (HEMA)

- Structure : HEMA contains a single hydroxyl group on the ethyl chain, while DHPMA has two hydroxyls on the propyl chain.

- Applications : Both are used in hydrogels and biomedical devices. However, DHPMA’s additional hydroxyl group improves water absorption and cross-linking density. For example, copolymerization of DHPMA and HEMA yields hydrogels with tunable mechanical properties .

- Thermal Properties: In copolymers with copper hydroxylated nanoballs, DHPMA exhibits a higher glass transition temperature (Tg) and altered thermal degradation profiles compared to HEMA, likely due to increased hydrogen bonding .

2-Hydroxypropyl Methacrylate (HPMA)

- Structure : HPMA has a hydroxyl group on the 2nd carbon of the propyl chain, whereas DHPMA has hydroxyls on both the 2nd and 3rd carbons.

- Reactivity : The dual hydroxyls in DHPMA enable more cross-linking sites, enhancing its role in boronic ester-based vitrimers . HPMA, with a single hydroxyl, is less effective in forming dynamic covalent networks.

Methyl Methacrylate (MMA)

- Structure : MMA lacks hydroxyl groups, rendering it hydrophobic.

- Applications : MMA is a precursor for polymethyl methacrylate (PMMA), used in plastics and adhesives. DHPMA’s hydroxyl groups make it suitable for hydrophilic applications, such as contact lenses and drug delivery systems .

Reactivity in Polymerization

DHPMA’s reactivity is comparable to other methacrylates (e.g., tert-butyl methacrylate (tBMA)) when protected as an acetal derivative (acetal-DIMA). However, deprotection restores its diol functionality, enabling post-polymerization modifications for hydrophilic materials . This contrasts with non-hydroxylated methacrylates like MMA, which cannot undergo such transformations.

Thermal and Mechanical Properties

Market and Commercial Viability

The global DHPMA market is projected to grow at a 5.7% CAGR (2023–2033), driven by demand in dental care and biocompatible materials . In contrast, HEMA and MMA markets are mature, with growth rates below 3% annually.

Properties

IUPAC Name |

2,3-dihydroxypropyl 2-methylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O4/c1-5(2)7(10)11-4-6(9)3-8/h6,8-9H,1,3-4H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRIMLDXJAPZHJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)OCC(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

28474-30-8 | |

| Record name | Poly(glyceryl methacrylate) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28474-30-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID7057781 | |

| Record name | 2,3-Dihydroxypropyl methacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7057781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | 2-Propenoic acid, 2-methyl-, 2,3-dihydroxypropyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

5919-74-4 | |

| Record name | Glyceryl methacrylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5919-74-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glyceryl methacrylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005919744 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propenoic acid, 2-methyl-, 2,3-dihydroxypropyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,3-Dihydroxypropyl methacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7057781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-dihydroxypropyl methacrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.129 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GLYCERYL METHACRYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/REQ9YDH79C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.